2-bromo-N-(1-phenylpentyl)benzamide
Description
2-Bromo-N-(1-phenylpentyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl group and an N-linked 1-phenylpentyl chain. This compound belongs to a broader class of benzamide analogs, which are studied for their diverse biological activities and physicochemical properties.
Properties
IUPAC Name |
2-bromo-N-(1-phenylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-2-3-13-17(14-9-5-4-6-10-14)20-18(21)15-11-7-8-12-16(15)19/h4-12,17H,2-3,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNLOFIEQXNRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295058 | |
| Record name | 2-Bromo-N-(1-phenylpentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690991-19-6 | |
| Record name | 2-Bromo-N-(1-phenylpentyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690991-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1-phenylpentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-phenylpentyl)benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzamide structure can be achieved through electrophilic bromination. This reaction is often carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile.
Amidation: The formation of the amide bond involves the reaction of a carboxylic acid derivative (such as benzoyl chloride) with an amine (1-phenylpentylamine). This reaction is typically performed under basic conditions using a base like triethylamine (TEA) or pyridine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-phenylpentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The phenylpentyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols (RSH); solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3); solvents like tetrahydrofuran (THF) or diethyl ether; temperatures ranging from 0°C to room temperature.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3); solvents like water or acetone; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution: Azides, nitriles, and thiol derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
2-Bromo-N-(1-phenylpentyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: It can serve as a probe to study the interactions of brominated benzamides with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Chemical Biology: It can be employed in the design of chemical probes and inhibitors for studying enzyme functions and signaling pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-phenylpentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpentyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function.
Comparison with Similar Compounds
Table 2: Structural and Physical Properties
Crystallographic and Packing Behavior
- Polymorphism: Halogen size (bromo vs. iodo) and substituent bulkiness influence packing efficiency. For instance, 2-iodo-N-(4-bromophenyl)benzamide forms polymorphs (IIA/IIB) stabilized by C–H···X and π-interactions, whereas brominated analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit rigid monoclinic packing .
- Conformational Flexibility: The 1-phenylpentyl group may introduce torsional strain, reducing crystallinity compared to planar substituents like quinolin-8-yl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
